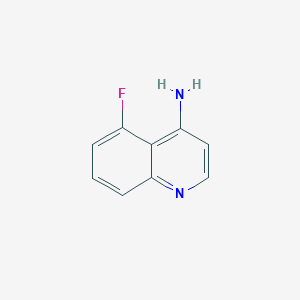

5-Fluoroquinolin-4-amine

描述

The Quinoline (B57606) Scaffold: Historical Context and Significance in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. researchgate.netsci-hub.se Its journey began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. smolecule.com However, its significance was recognized long before, through the use of bark from the Cinchona tree, which contains the quinoline alkaloid quinine (B1679958), as a treatment for malaria since the 1600s. acs.org This natural precedent spurred the development of synthetic quinoline-based drugs, beginning with cinchocaine, the first local anesthetic synthesized from this scaffold. smolecule.com

Today, the quinoline framework is considered a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic activities. smolecule.comresearchgate.netresearchgate.net Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and tuberculosis, among other conditions. sci-hub.sesmolecule.comsmolecule.com This versatility has cemented the quinoline motif as an indispensable tool in modern drug discovery and development. smolecule.comresearchgate.net

The quinoline scaffold is prevalent in nature, forming the core of many bioactive alkaloids. researchgate.nettandfonline.com Beyond the famous antimalarial agent quinine, isolated from the Cinchona plant, other notable natural derivatives include the anticancer agent camptothecin, derived from the Camptotheca acuminata tree, and nitidine, another anticancer compound from Zanthoxylum nitidum. smolecule.com Other examples include skimmianine (B1681810) from Skimmia japonica, which is used in sedative drugs, and various alkaloids from Dictamnus species. smolecule.com

The structural frameworks of these natural products have inspired the creation of a vast library of synthetic quinoline derivatives. smolecule.com Drug design often seeks to mimic these natural heterocycles to disrupt pathogenic pathways. smolecule.com This has led to the development of globally recognized medicines, including:

Antimalarials: Chloroquine (B1663885), primaquine, and mefloquine. smolecule.com

Antibacterials: The fluoroquinolone class, such as ciprofloxacin (B1669076). smolecule.com

Anticancer agents: Topotecan and lenvatinib. smolecule.comsmolecule.com

Antitubercular drugs: Bedaquiline. smolecule.comacs.org

The following table provides examples of both naturally occurring and synthetic quinoline derivatives.

| Class | Compound Name | Origin/Use | Source(s) |

| Naturally Occurring | Quinine | Antimalarial | acs.org |

| Camptothecin | Anticancer | smolecule.com | |

| Skimmianine | Sedative | smolecule.com | |

| Synthetic | Chloroquine | Antimalarial | smolecule.com |

| Ciprofloxacin | Antibacterial | smolecule.com | |

| Bedaquiline | Antitubercular | smolecule.com |

The development of quinoline-based drugs has been an evolutionary process, starting from the modification of natural products to the rational design of entirely new molecules. The journey from quinine to synthetic antimalarials like chloroquine exemplifies this progression. acs.org Medicinal chemists continuously modify the quinoline core to enhance efficacy, improve safety profiles, and overcome drug resistance. researchgate.netsmolecule.com

Structure-activity relationship (SAR) studies, which systematically investigate how chemical modifications affect biological activity, are central to this evolution. smolecule.com For instance, research into antileishmanial agents has involved extensive modification of the C-2 and C-7 positions of the quinoline ring. smolecule.comresearchgate.net Similarly, the development of anticancer quinolines has led to potent inhibitors of specific targets like the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov This ongoing refinement ensures that the quinoline scaffold remains a dynamic and highly valuable pharmacophore in the search for novel therapies. researchgate.netsmolecule.com

Naturally Occurring and Synthetic Quinoline Derivatives

Significance of Fluorine Substitution in Aromatic Systems within Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov The fluorine atom possesses a unique combination of properties: its size is comparable to a hydrogen atom, yet it is the most electronegative element. nih.gov This allows it to replace hydrogen without significantly altering a molecule's shape while profoundly influencing its electronic properties. scholarsresearchlibrary.comwho.int It is estimated that 20-30% of all modern pharmaceuticals contain at least one fluorine atom. scholarsresearchlibrary.com

Strategically placing fluorine in a molecule can lead to improvements in several key areas, including metabolic stability, membrane permeability, and binding affinity to the target protein. nih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown. nih.gov

Fluorine substitution has a profound effect on a drug's metabolic profile and biological activity. By replacing a hydrogen atom at a site susceptible to metabolism, a fluorine atom can effectively block oxidative metabolic pathways, thereby increasing the drug's half-life and bioavailability. nih.govscholarsresearchlibrary.comlookchem.com Even when not at the primary site of metabolism, fluorine's powerful electron-withdrawing effects can deactivate adjacent positions, slowing their metabolic breakdown. nih.gov

Furthermore, the introduction of fluorine can fine-tune a molecule's biological properties. Its high electronegativity alters the electron distribution across the aromatic system, which can change the acidity (pKa) of nearby functional groups. nih.govnih.gov This modulation can reduce the basicity of amine groups, which often leads to improved absorption and better penetration of cell membranes. nih.gov In some cases, the unique electronic nature of the C-F bond can lead to stronger interactions with target proteins, enhancing the drug's potency. nih.govwho.int The increased lipophilicity of fluorinated aromatic rings can also help a drug penetrate into hydrophobic pockets of proteins.

Positioning of 5-Fluoroquinolin-4-amine within the Broader Fluoroquinoline and Aminoquinoline Landscape

This compound belongs to the structural class of fluorinated 4-aminoquinolines. This classification is critical, as it places the compound within a family known primarily for antimalarial activity, rather than the antibacterial fluoroquinolone class. researchgate.net Its core structure is that of 4-aminoquinoline (B48711), the same parent scaffold as the well-known antimalarial drug chloroquine. The defining feature of this compound is the presence of a fluorine atom at the 5-position of the quinoline ring system.

While extensive research exists for other fluorinated quinoline isomers, such as those used in antimalarials or as enzyme inhibitors, this compound itself is not widely documented in dedicated studies. scholarsresearchlibrary.comnih.govnih.gov It is most accurately described as a synthetic building block or a candidate for chemical research. The introduction of the electron-withdrawing fluorine atom at the C-5 position is expected to lower the basicity of both the quinoline ring nitrogen and the 4-amino group compared to the parent 4-aminoquinoline. Research on related compounds, such as 4-methyl-5-fluoroprimaquine (an 8-aminoquinoline), has shown that substitution at the 5-position can lead to very high biological activity, although it may also increase toxicity, highlighting the importance of this substitution position. lookchem.com

It is essential to distinguish this compound from the structurally different fluoroquinolone class. The key difference lies in the substituent at the 4-position of the quinoline ring.

4-Aminoquinolines: This class, to which this compound belongs, is defined by an amino (-NH₂) group at the C-4 position. The quintessential members are antimalarial drugs like chloroquine and amodiaquine. Their primary mechanism of action in malaria parasites often involves accumulating in the parasite's acidic food vacuole and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion. tandfonline.com

Fluoroquinolones (Fluoroquinolin-4-ones): This class is characterized by a ketone (=O) group at the C-4 position and is almost exclusively associated with antibacterial agents like ciprofloxacin and levofloxacin (B1675101). nih.gov Their mechanism of action involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are required for DNA replication and repair. nih.govnih.gov The fluorine atom in these drugs, typically at the C-6 position, is crucial for their potent antibacterial activity. nih.gov

Therefore, despite both being "fluoroquinolines" in a literal sense, this compound and antibacterial fluoroquinolones belong to distinct chemical families with different structures, mechanisms of action, and therapeutic applications.

Role as a Synthetic Building Block and Pharmaceutical Raw Material

This compound is a heterocyclic amine that has garnered significant attention as a versatile synthetic building block and a crucial raw material in the pharmaceutical industry. Its structure, which features a quinoline core, a reactive amine group at the 4-position, and an electron-withdrawing fluorine atom at the 5-position, makes it a valuable precursor for creating more complex molecules with diverse biological activities. researchgate.net

The quinoline scaffold itself is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of therapeutic applications, including antimalarial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Specifically, the fluorine atom at the C-5 position is known to influence activity, with small substituents at this position being linked to increased efficacy in certain drug classes, particularly against Gram-positive bacteria. mdpi.com

The primary amine group at the 4-position serves as a key handle for synthetic modification. It allows for a variety of chemical transformations, enabling chemists to append different functional groups and build molecular complexity. This versatility has established 4-aminoquinoline derivatives as essential intermediates in the synthesis of targeted therapies, especially in oncology. researchgate.net For instance, research into kinase inhibitors, which are pivotal in cancer treatment, often utilizes amino-quinoline cores to develop selective agents that can target specific proteins involved in cell signaling pathways. nih.govrsc.orggoogle.com

A notable example of the utility of a related scaffold is in the development of molecules that can selectively target RNA. In one study, the 4-amino-5-fluoroquinolin-2(1H)-one moiety, a derivative of the well-known kinase inhibitor dovitinib, was systematically modified. nih.gov The goal was to enhance its interaction with RNA targets, like pre-miR-21, while reducing its original activity against protein kinases, showcasing a novel strategy for developing RNA-specific medicines from established protein-targeted drug scaffolds. nih.gov This research highlights how the fluoro-amino-quinoline framework can be repurposed and optimized for new therapeutic modalities.

The strategic importance of this compound is therefore clear. It provides a foundational structure that combines the proven biological relevance of the quinoline ring system with the property-enhancing effects of fluorination and a reactive site for extensive chemical exploration. This combination allows for the generation of novel chemical entities with tailored properties for pharmaceutical development.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1416440-08-8 | bldpharm.com |

| Molecular Formula | C₉H₇FN₂ | bldpharm.com |

| Molecular Weight | 162.16 g/mol | bldpharm.com |

| MDL Number | MFCD22690560 | bldpharm.com |

| Storage | Inert atmosphere, room temperature | bldpharm.com |

Table 2: Examples of Synthetic Applications

| Precursor | Synthetic Transformation | Resulting Compound/Derivative Class | Field of Research | Reference |

| 4-amino-5-fluoroquinolin-2(1H)-one (related derivative) | Derivatization to enhance RNA binding and reduce kinase affinity | RNA-specific small molecules | RNA-targeted therapeutics | nih.gov |

| Quinazolin-4-amine (related scaffold) | Structure-based design and synthesis | Selective Aurora A kinase inhibitors | Anticancer | nih.gov |

| 4-Aminoquinolines (general class) | Nucleophilic substitution with various amines | Substituted 4-amino-quinoline derivatives | Kinase inhibitors (e.g., RIP2) | google.com |

| 4-(Arylaminomethyl)benzamide (related scaffold) | Synthesis of derivatives | Potential Tyrosine Kinase Inhibitors | Anticancer | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

5-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAQHDGTMCMGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312758 | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416440-08-8 | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoroquinolin 4 Amine and Its Derivatives

General Synthetic Routes to 4-Aminoquinolines and Fluoroquinolines

The construction of the fluoroquinoline backbone and the subsequent installation of the 4-amino group can be achieved through several reliable and versatile synthetic strategies.

Cyclocondensation reactions are classic methods for assembling the quinoline (B57606) ring from simpler acyclic precursors. These reactions typically involve the formation of a benzene (B151609) ring fused to a pyridine (B92270) ring in a single transformative sequence. Key named reactions include:

Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration, often catalyzed by acid or base, to yield the quinoline derivative. mdpi.com

Combes Synthesis : In the Combes synthesis, an aniline (B41778) reacts with a β-diketone. The resulting enamine intermediate is then cyclized under strong acidic conditions, such as with sulfuric acid, to form a 2,4-disubstituted quinoline. researchgate.net

Skraup Synthesis : A robust method that produces quinoline itself, the Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.net The reaction is highly exothermic and proceeds through the formation of acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

Pfitzinger Reaction : This reaction utilizes isatin (B1672199) (an indole-1,2-dione) and a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. researchgate.net

These foundational methods provide access to a wide range of substituted quinolines, which can then be further functionalized.

| Cyclocondensation Reaction | Key Reactants | Product Type |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Substituted Quinolines |

| Combes Synthesis | Aniline + β-Diketone | 2,4-Disubstituted Quinolines |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Quinolines |

| Pfitzinger Reaction | Isatin + Carbonyl Compound | Quinoline-4-carboxylic Acids |

Aromatic Nucleophilic Substitution (SNAr) is arguably the most common and direct method for introducing an amino group at the C4 position of a pre-formed quinoline ring. The reaction typically involves the displacement of a good leaving group, most often a halogen, by an amine nucleophile. rsc.org

The process is facilitated by the electron-withdrawing nature of the quinoline's nitrogen atom, which activates the C4 position towards nucleophilic attack. The reaction of a 4-chloroquinoline (B167314) or 4-bromoquinoline (B50189) with an amine is a well-documented and efficient route to 4-aminoquinolines. rsc.orgthermofisher.com The choice of solvent, temperature, and the potential use of a base or catalyst can be optimized to achieve high yields. synquestlabs.com For precursors with multiple halogen substituents, such as 2,4-dichloroquinazolines (an analogous system), the SNAr reaction can be highly regioselective, with the attack preferentially occurring at the C4 position. sigmaaldrich.com

Modern synthetic chemistry often favors modular approaches that build molecular complexity in a single step. Three-component reactions are powerful tools for the rapid assembly of quinoline scaffolds from simple, readily available starting materials. These reactions create multiple bonds in one pot, offering high efficiency and atom economy.

One notable example involves the reaction of an aniline, an aldehyde, and an alkyne, often mediated by a Lewis acid catalyst like iron(III) chloride (FeCl₃) or ytterbium(III) triflate (Yb(OTf)₃). Another approach utilizes anilines, styrenes, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a one-carbon synthon, proceeding through an aza-Diels-Alder reaction mechanism. vcu.edu A modular synthesis of 4-aminoquinolines has also been developed via an imidoylative Sonogashira/cyclization cascade, which combines an aniline, an isocyanide, and a terminal alkyne to construct the final product. acs.org These methods provide rapid access to diverse libraries of substituted quinolines.

Aromatic Nucleophilic Substitution for Aminoquinoline Formation

Specific Precursors and Reagents for 5-Fluoroquinolin-4-amine Synthesis

To synthesize the specific target molecule, this compound, chemists must select precursors that already contain the fluoro substituent or allow for its introduction, and then apply a suitable amination strategy.

A logical and direct precursor for the synthesis of this compound is a 4-halo-5-fluoroquinoline, such as 4-bromo-5-fluoroquinoline (B2583809) . While specific literature on the synthesis of 4-bromo-5-fluoroquinoline is not as prevalent as for other isomers like 4-bromo-6-fluoroquinoline (B1289494) sigmaaldrich.com or 4-bromo-8-fluoroquinoline, its role as a key intermediate is clear.

The synthesis of this precursor would likely follow established methods for creating haloquinolines. The critical step would then be the amination of this intermediate. The bromine atom at the C4 position is an excellent leaving group for an Aromatic Nucleophilic Substitution (SNAr) reaction. By treating 4-bromo-5-fluoroquinoline with a suitable amine source, the bromo group can be displaced to install the required 4-amino functionality, yielding the target compound. The reactivity of the C-Br bond at the 4-position is well-established for SNAr reactions in related haloquinolines. google.com

The final step in the synthesis of this compound is the introduction of the amino group via amination of a 4-haloquinoline precursor. A variety of amine reagents can be employed for this transformation.

The choice of reagent depends on whether the goal is to introduce a primary, secondary, or tertiary amine at the C4 position.

Ammonia (B1221849) or Ammonia Equivalents : To install a primary amino group (-NH₂), liquid ammonia or an ammonia surrogate is used. The Gabriel synthesis, which uses phthalimide (B116566) potassium salt followed by hydrolysis, is a classic method for introducing a primary amine without the risk of over-alkylation.

Primary and Secondary Amines : A wide range of primary and secondary alkyl or aryl amines can be used to generate N-substituted 4-aminoquinolines. sigmaaldrich.com

Reductive Amination : An alternative strategy is the reductive amination of a quinolin-4-one. This two-part process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the amine. researchgate.net

The selection of the amine reagent is crucial for defining the final structure of the 4-aminoquinoline (B48711) derivative.

| Amine Reagent Type | Example(s) | Purpose |

| Ammonia Equivalents | Phthalimide Potassium Salt | Introduction of a primary -NH₂ group |

| Primary Alkyl/Aryl Amines | 1,3-Diaminopropane, Benzylamine | Synthesis of N-substituted 4-aminoquinolines |

| Secondary Amines | Diethylamine | Synthesis of N,N-disubstituted 4-aminoquinolines |

| Reducing Agent Combinations | Amine + NaBH₃CN | Used in reductive amination of a 4-quinolone |

Advanced Synthetic Strategies for Analog Development

Regioselective Synthesis and Control in Fluorinated Quinoline Systems

The synthesis of specifically substituted fluoroquinolines, such as this compound, hinges on precise control of the regiochemical outcome. Direct fluorination of the quinoline core is often challenging and typically results in a mixture of isomers, making it an undesirable strategy for targeted synthesis. Consequently, advanced synthetic methodologies predominantly rely on the construction of the quinoline ring from precursors that already contain the fluorine atom at the desired position. This "bottom-up" approach ensures unambiguous placement of the fluorine substituent.

Classical quinoline synthesis reactions, such as the Conrad–Limpach–Knorr and Gould-Jacobs reactions, are foundational to this strategy. mdpi.com The regioselectivity is dictated by the substitution pattern of the starting aniline. To obtain a 5-fluoroquinoline (B1202552) scaffold, a 3-fluoroaniline (B1664137) derivative is typically employed as the key starting material.

In the Conrad-Limpach-Knorr synthesis , a 3-fluoroaniline is reacted with a β-ketoester. The reaction conditions determine the final product; thermal cyclization at high temperatures (around 250 °C) generally favors the formation of the 4-quinolone isomer, which is a crucial precursor for 4-aminoquinolines. mdpi.com Similarly, the Gould-Jacobs reaction involves the condensation of a 3-fluoroaniline with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling point solvent like diphenyl ether to yield the corresponding ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate. rsc.org

The resulting 5-fluoroquinolin-4-ol (B1312540) (or its tautomer, 5-fluoroquinolin-4-one) is a key intermediate. To facilitate the subsequent introduction of the amino group at the C-4 position, the hydroxyl group must first be converted into a better leaving group, typically a halogen. This is accomplished through reactions with halogenating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which efficiently convert the 4-hydroxyquinoline (B1666331) into the corresponding 4-chloro-5-fluoroquinoline (B599216). nih.gov This chlorinated intermediate is the primary substrate for the introduction of the amino functionality.

Modern advancements, such as the use of microwave irradiation, have been shown to significantly accelerate these cyclization and substitution reactions, offering greener and more efficient pathways. rsc.orgbiotage.co.jp

Table 1: Regioselective Strategies for 5-Fluoroquinoline Precursors

| Strategy | Reactants | Key Conditions | Intermediate Product | Reference(s) |

|---|

| Gould-Jacobs Reaction | 3-Fluoroaniline, Diethyl ethoxymethylenemalonate | 1. Condensation 2. Thermal cyclization (e.g., diphenyl ether, heat) | Ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate | rsc.org | | Conrad-Limpach Reaction | 3-Fluoroaniline, β-ketoester (e.g., ethyl acetoacetate) | Thermal cyclization (~250 °C) | 5-Fluoro-2-methylquinolin-4-ol | mdpi.com | | Halogenation of Quinolinol | 5-Fluoroquinolin-4-ol | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃), heat | 4-Chloro-5-fluoroquinoline | nih.gov |

Strategies for Introducing and Modifying the Amino Functionality

With a suitable 4-halo-5-fluoroquinoline precursor in hand, the C-4 amino group can be installed and subsequently modified to generate a diverse library of analogs.

Introduction of the Amino Functionality

The most prevalent method for introducing the amino group at the C-4 position is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring nitrogen activates the C-4 position, making the attached halogen an excellent leaving group for substitution by a nucleophilic amine.

The reaction typically involves treating the 4-chloro-5-fluoroquinoline with an amine source. nih.gov For the synthesis of the parent this compound, ammonia or an ammonia equivalent is used. For substituted analogs, primary or secondary amines are employed. These reactions are often conducted at elevated temperatures in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). mdpi.com The efficiency of these SNAr reactions can be enhanced through microwave-assisted protocols, which often lead to shorter reaction times and higher yields under green conditions, for instance, using water as a solvent. jmcs.org.mxdntb.gov.ua

For amines that are poor nucleophiles or when SNAr reactions are sluggish, palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, provide a powerful and versatile alternative. nih.gov This method allows for the coupling of the 4-haloquinoline with a wide range of amines under milder conditions.

Modification of the Amino Functionality

Once the primary 4-amino group is installed, it serves as a versatile handle for further structural diversification. These modifications are crucial for tuning the compound's physicochemical properties and biological activity. Common modifications include:

N-Alkylation/N-Arylation: The primary amine can be converted into secondary or tertiary amines through reactions with alkyl or aryl halides. This strategy is widely used in the development of 4-aminoquinoline-based antimalarial drugs to alter lipophilicity and overcome drug resistance. tandfonline.comasm.org

Acylation: Reaction of the 4-amino group with acyl chlorides or anhydrides yields the corresponding amides. This can introduce a variety of functional groups and is a common strategy in medicinal chemistry.

Hybrid Molecule Synthesis: The amino group can be used as a linker to conjugate the fluoroquinoline scaffold with other pharmacophores. For example, coupling with moieties like thiazolidine-4-carboxylic acid or various amino acids has been shown to produce hybrid compounds with improved biological profiles. tandfonline.comnih.gov

Table 2: Strategies for Amination and Subsequent Modification

| Strategy | Reactants | Key Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-5-fluoroquinoline, Amine (R-NH₂) | Heat, Polar solvent (e.g., DMF, DMSO) or Microwave irradiation | 4-(Alkyl/Aryl)amino-5-fluoroquinoline | nih.govmdpi.comjmcs.org.mx |

| Buchwald-Hartwig Amination | 4-Chloro-5-fluoroquinoline, Amine (R-NH₂) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., t-BuONa) | 4-(Alkyl/Aryl)amino-5-fluoroquinoline | nih.gov |

| Side-Chain Modification | 4-Aminoquinoline derivative, Electrophile (e.g., alkyl halide) | Base | N-substituted 4-aminoquinoline | tandfonline.comasm.org |

| Hybridization via Amide Coupling | 4-Aminoquinoline, Carboxylic acid (e.g., Thiazolidine-4-carboxylic acid) | Coupling agent (e.g., EDC, HOBt) | 4-Acylaminoquinoline derivative | tandfonline.com |

Compound Index

Medicinal Chemistry and Pharmacological Relevance of 5 Fluoroquinolin 4 Amine Derivatives

Antimicrobial Activity Potential

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. nih.govwikipedia.org Their development from the initial quinolone, nalidixic acid, involved key structural modifications that expanded their activity and potency. mdpi.com

Inhibition of Bacterial DNA Synthesis: DNA Gyrase and Topoisomerase IV as Targets

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govoup.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. nih.gov

DNA Gyrase: This enzyme, a tetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication. oup.comaujmsr.com It also removes the positive supercoils that accumulate ahead of the replication fork. oup.com

Topoisomerase IV: Structurally similar to DNA gyrase, this enzyme (composed of ParC and ParE subunits) is primarily responsible for decatenating, or separating, interlinked daughter DNA strands following replication, allowing them to segregate into daughter cells. nih.govoup.com

Fluoroquinolones exert their bactericidal effect by binding to and stabilizing the complex formed between these enzymes and the bacterial DNA. nih.govresearchgate.net This action traps the enzymes in a state where they have cleaved the DNA but cannot reseal the break, leading to an accumulation of double-strand DNA breaks. nih.govpnas.org These breaks block the progression of the DNA replication fork, ultimately triggering cell death. nih.govoup.com While both enzymes are targeted, the primary target often differs between bacterial types; DNA gyrase is generally the main target in Gram-negative bacteria, whereas topoisomerase IV is the primary target in many Gram-positive bacteria. wikipedia.orgaujmsr.com

Spectrum of Activity: Gram-Positive and Gram-Negative Bacteria

Fluoroquinolones are renowned for their broad-spectrum activity, demonstrating efficacy against a wide range of both Gram-negative and Gram-positive bacteria. nih.govmdpi.com

Gram-Negative Bacteria: First-generation quinolones like nalidixic acid were primarily active against Gram-negative bacteria, particularly Enterobacteriaceae. wikipedia.orgmdpi.com The development of second-generation fluoroquinolones, such as ciprofloxacin (B1669076), significantly expanded this activity to include Pseudomonas aeruginosa, Neisseria species, and Haemophilus influenzae. aujmsr.comnih.gov

Gram-Positive Bacteria: Early fluoroquinolones had limited activity against Gram-positive organisms. mdpi.com However, later generations, including levofloxacin (B1675101) and moxifloxacin (B1663623), were engineered to have enhanced potency against Gram-positive bacteria like Streptococcus pneumoniae, various Staphylococcus species, and Enterococcus faecalis. nih.govmdpi.comnih.gov The newer agents also show improved activity against some anaerobic bacteria. mdpi.comnih.gov

The following table summarizes the general spectrum of activity for fluoroquinolones.

| Bacterial Type | Examples of Susceptible Organisms |

| Gram-Positive Aerobes | Staphylococcus spp. (including penicillinase-producing strains), Streptococcus pneumoniae, Streptococcus viridans, Enterococcus faecalis, Listeria monocytogenes nih.govaujmsr.com |

| Gram-Negative Aerobes | Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria meningitidis, Neisseria gonorrhoeae, Vibrio spp. nih.govaujmsr.com |

| Atypical Bacteria | Legionella pneumophila, Mycoplasma pneumoniae wikipedia.org |

| Anaerobes | Activity varies by generation; newer agents like moxifloxacin have enhanced activity. mdpi.comnih.gov |

Structure-Activity Relationships (SAR) in Fluoroquinolin-4-ones (General Insights Applicable to Analogs)

The antibacterial potency and spectrum of fluoroquinolones are highly dependent on the substituents at various positions of the core bicyclic ring. mdpi.comasm.org The 4-oxo and 3-carboxyl groups are essential for binding to the target enzymes and cannot be significantly altered without loss of activity. mdpi.comoup.com

Influence of Substituents at N1, C3, C5, C6, C7, and C8 on Activity

Systematic modifications at several key positions have led to the evolution of fluoroquinolones with improved pharmacological profiles. brieflands.comasm.org

| Position | Influence of Substituent on Activity |

| N1 | Crucial for potency. A cyclopropyl (B3062369) group (e.g., in ciprofloxacin) generally provides superior overall activity compared to an ethyl group (norfloxacin). brieflands.comnih.gov Bulkier groups like fluoroethyl or difluorophenyl can also enhance activity. brieflands.com |

| C3 | The carboxylic acid group is essential for binding to DNA gyrase. mdpi.comasm.org |

| C5 | Substitution with small groups like an amine (-NH2) or methyl (-CH3) can increase activity against Gram-positive bacteria. brieflands.comresearchgate.net However, many clinically used agents are unsubstituted at this position. nih.gov |

| C6 | The presence of a fluorine atom is a hallmark of fluoroquinolones, profoundly enhancing gyrase inhibition and cell penetration, which leads to high antibacterial activity. brieflands.comasm.org |

| C7 | This position is critical for influencing the antibacterial spectrum, potency, and pharmacokinetic properties. brieflands.commdpi.com The introduction of a piperazine (B1678402) ring (e.g., in ciprofloxacin) or a pyrrolidinyl group enhances potency, particularly against Gram-negative bacteria, including P. aeruginosa. msdvetmanual.comrsc.org |

| C8 | Substituents at this position affect the molecule's planar configuration and can enhance anaerobic activity. nih.govoup.com A methoxy (B1213986) group can increase anti-anaerobic potency and may reduce phototoxicity, while a halogen (fluorine or chlorine) can also enhance antibacterial potency. nih.govmsdvetmanual.com |

Impact of Fluorine Position on Potency and Genotoxicity Considerations

The fluorine atom is a key feature of modern quinolones, but its position and the presence of other halogens significantly impact both efficacy and safety.

C6-Fluorine: The substitution of fluorine at the C6 position is a defining characteristic of the fluoroquinolone class. This modification dramatically increases antibacterial potency by enhancing the inhibition of DNA gyrase and improving cell penetration. asm.orgnih.gov

C8-Halogen: Adding a halogen like chlorine or another fluorine at the C8 position can further increase antimicrobial potency by improving action on both DNA gyrase and topoisomerase IV. nih.govnih.gov However, a halogen at this position has also been associated with an increased risk of phototoxicity. researchgate.net

Genotoxicity: While the C6-fluorine enhances antibacterial efficacy, it has also been linked to increased genotoxicity. researchgate.net Quantitative structure-activity relationship (QSAR) models have indicated that the C5 and C7 positions are also key determinants of genotoxicity. researchgate.net Strategic modifications, such as adding a methoxy group at C8, have been explored to reduce the risk of phototoxicity and potentially lower genotoxicity without compromising antibacterial strength. pnas.orgresearchgate.net

Anticancer Activity Potential

Beyond their antimicrobial applications, 4-aminoquinoline (B48711) derivatives have garnered significant interest as potential anticancer agents. westminster.ac.uktandfonline.com The scaffold is considered a promising framework for designing new oncology drugs, partly due to the ability of some derivatives to inhibit cancer cell proliferation and modulate key signaling pathways. mdpi.comwestminster.ac.uk

Derivatives of 4-aminoquinoline have demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, pancreatic, and lung cancer. westminster.ac.uknih.govnih.gov For example, a study on 4-aminoquinoline derivatives showed significant cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-468). nih.gov In that study, the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 cells. nih.gov Another derivative, butyl-(7-fluoro-quinolin-4-yl)-amine, showed notable effects on MCF-7 cells. nih.gov

Recent research has explored the anticancer properties of 4-aminoquinoline derivatives in difficult-to-treat cancers like pancreatic ductal adenocarcinoma (PDAC). nih.gov These studies found that certain derivatives exhibited profound cytotoxic effects at nanomolar to low micromolar concentrations, inducing apoptosis and inhibiting autophagy in PDAC cells. nih.gov

The mechanisms underlying the anticancer activity of 4-aminoquinoline derivatives are diverse and can include:

Inhibition of signaling pathways crucial for cancer cell growth, such as the HIF-1α pathway. tandfonline.com

Induction of apoptosis (programmed cell death). mdpi.com

Inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive. nih.gov

Intercalation into DNA. mdpi.com

Inhibition of receptor tyrosine kinases like EGFR. tandfonline.com

The following table highlights selected research findings on the anticancer activity of 4-aminoquinoline derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Showed significantly increased cytotoxicity compared to chloroquine (B1663885). | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Exhibited more potent effects compared to chloroquine. | nih.gov |

| 4-Aminoquinoline derivatives | Pancreatic Ductal Adenocarcinoma (PDAC) | Induced apoptosis and inhibited autophagy; showed efficacy in an in vivo xenograft model. | nih.gov |

| 4-Aminoquinoline-triazine hybrid | - | Potently inhibited EGFR tyrosine kinase activity. | tandfonline.com |

| Quinoline (B57606) hydrazide derivatives | Neuroblastoma (SH-SY5Y, Kelly) | Significantly reduced cell viability with micromolar potency and induced G1 cell cycle arrest. | mdpi.com |

These findings underscore the potential of the 4-aminoquinoline scaffold, including its fluorinated variants, as a versatile platform for the development of novel anticancer therapeutics. westminster.ac.uknih.gov

Modulation of Kinase Pathways: MEK/RAF Complex Inhibition

Derivatives of the 5-Fluoroquinolin-4-amine scaffold have been investigated for their role in modulating critical kinase signaling pathways implicated in cancer. Specifically, the RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers due to mutations in RAS or RAF genes, has been a key target. oaepublish.com

One area of significant interest is the development of pan-RAF-MEK molecular glues. These are small molecules that stabilize the interaction between RAF and MEK, preventing the phosphorylation and subsequent activation of MEK by RAF. rcsb.org This mechanism is designed to overcome the limitations of traditional inhibitors of the RAS-MAPK pathway, leading to a more profound and lasting inhibition of the signaling cascade. rcsb.org Structural and biochemical analyses of RAF-MEK complexes have shown that certain inhibitors can engage all isoforms of RAF. rcsb.org This broad activity is crucial as it can prevent the formation of BRAF-CRAF heterodimers, a mechanism of resistance to some RAF inhibitors. rcsb.org

The inhibition of the RAF/MEK/ERK pathway is a validated strategy for targeting cancers with oncogenic RAS mutations. nih.govplos.org In cells with such mutations, CRAF is often essential for the activation of the MEK/ERK pathway. plos.org Therefore, compounds that can concurrently inhibit RAF and MEK are of high interest. plos.org The dual inhibition strategy aims to prevent the feedback reactivation of the pathway, a common resistance mechanism observed with single-agent MEK or BRAF inhibitors. oaepublish.complos.org

Inhibition of Cancer Cell Growth: In Vitro and In Vivo Studies

The anticancer potential of quinoline derivatives, including those related to this compound, has been demonstrated in both laboratory and animal models. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines. mdpi.commdpi.comdoi.org

In Vitro Studies:

In laboratory settings, these derivatives have been tested against a panel of human cancer cell lines, revealing a broad spectrum of activity. mdpi.commdpi.comnih.gov For instance, certain novel 2-substituted-4-amino-6-halogenquinolines exhibited potent antiproliferative activity against lung (H-460), colon (HT-29), liver (HepG2), and gastric (SGC-7901) cancer cell lines. nih.gov One compound, in particular, demonstrated significantly greater activity than the established drug gefitinib. nih.gov

Similarly, a series of 4-aminoquinoline derivatives were effective against two different human breast cancer cell lines, MCF7 and MDA-MB468. nih.gov Notably, one derivative, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine. nih.gov The cytotoxic effects of some of these compounds were observed at micromolar concentrations, indicating their potential as anticancer agents. mdpi.com

Interactive Data Table: In Vitro Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 8e | H-460 (Lung) | 0.03 | nih.gov |

| HT-29 (Colon) | 0.55 | nih.gov | |

| HepG2 (Liver) | 0.33 | nih.gov | |

| SGC-7901 (Gastric) | 1.24 | nih.gov | |

| Flavanone/chromanone derivative 1 | Various colon cancer lines | ~8–30 | mdpi.com |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | nih.gov |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | nih.gov |

| N-mustard-quinoline conjugate | Colorectal cancer | Potent cytotoxicity | doi.org |

In Vivo Studies:

The promising results from in vitro studies have led to the evaluation of these compounds in animal models of cancer. For example, an aminosteroid (B1218566) derivative, RM-581, completely blocked tumor growth in LAPC-4 xenografts in mice when administered orally. mdpi.com This demonstrates the potential for these compounds to be effective when used in a living organism.

Mechanism-Based Antitumor Action

The antitumor activity of quinoline-based compounds is attributed to several mechanisms of action at the cellular and molecular level. mdpi.com These mechanisms often involve the disruption of processes that are essential for cancer cell survival and proliferation.

One of the key mechanisms is the induction of apoptosis, or programmed cell death. mdpi.com This can be triggered by various cellular stresses, including those induced by quinoline derivatives. For instance, some compounds have been shown to induce apoptosis in melanoma and breast cancer cells. nih.gov

Another important mechanism is cell cycle arrest. mdpi.com Cancer cells are characterized by uncontrolled cell division, and compounds that can halt the cell cycle at specific phases can prevent their proliferation. Quinoline derivatives have been reported to cause cell cycle arrest at the G2/M phase or the S phase. mdpi.com This prevents the cells from progressing through the division cycle and ultimately leads to their death.

Quinoline-based compounds can also exert their effects by inhibiting key enzymes and proteins involved in cancer cell growth and survival. These include topoisomerase II, protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC). nih.gov By targeting these molecules, the compounds can disrupt the signaling pathways that drive cancer progression. Furthermore, some derivatives have been found to be potent inhibitors of tubulin polymerization, a process crucial for cell division. nih.gov

Antimalarial Activity Potential

The 4-aminoquinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine being a prominent example. researchgate.nettohoku.ac.jpnih.gov The emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, has necessitated the development of new and effective antimalarial agents, and derivatives of this compound are being explored for this purpose. tohoku.ac.jpparahostdis.orgnih.gov

Activity against Plasmodium Parasites

Derivatives of 4-aminoquinoline have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.netparahostdis.org For example, a derivative, SAM13-2HCl, showed potent antimalarial activity against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (K1) strain of P. falciparum in vitro. parahostdis.org Another compound, 5-fluoroorotate, has also shown potent antimalarial activity against both susceptible and resistant clones of the parasite. nih.gov

The introduction of different chemical groups to the 4-aminoquinoline core can significantly impact the antimalarial potency. For instance, some pyrrolizidinyl derivatives of 4-amino-7-chloroquinoline have exhibited low nanomolar inhibitory activity against P. falciparum and were also effective against P. vivax field isolates. researchgate.net

Interactive Data Table: In Vitro Antimalarial Activity

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| SAM13-2HCl | 3D7 (CQ-sensitive) | 44.9 ± 9.6 | parahostdis.org |

| K1 (CQ-resistant) | 282.1 ± 29.5 | parahostdis.org | |

| SKM13-2HCl | 3D7 (CQ-sensitive) | 53.1 ± 10.0 | parahostdis.org |

| K1 (CQ-resistant) | 366.1 ± 19.8 | parahostdis.org | |

| AM1 | CQ-sensitive & resistant strains | 16 - 53 | researchgate.net |

| P. vivax field isolates | 29 (Mean) | researchgate.net |

Role as a Building Block in Antimalarial Drug Development

The this compound structure serves as a valuable building block in the synthesis of new antimalarial drugs. lookchem.com Its unique chemical properties allow for the design of novel compounds with the potential for improved efficacy and a better side-effect profile. lookchem.com The versatility of the 4-aminoquinoline scaffold enables the creation of a diverse library of compounds through modifications at various positions of the quinoline ring and the side chain. nih.govacs.org This approach has led to the identification of lead molecules with high potency and desirable pharmacokinetic properties. nih.gov The goal of these synthetic efforts is to develop drugs that can overcome existing resistance mechanisms and ideally be administered as a single dose. acs.org

Mechanisms of Action in Leishmanicidal Agents (General 4-Aminoquinoline Insights)

While the primary focus is on antimalarial activity, the mechanisms of action of 4-aminoquinolines against other protozoan parasites, such as Leishmania, can provide valuable insights. The 4-aminoquinoline scaffold is considered a privileged structure for the design of leishmanicidal agents.

The proposed mechanisms of action for 4-aminoquinolines against Leishmania parasites often involve targeting key aspects of the parasite's survival within the host's macrophages. These mechanisms include:

Accumulation in Mitochondria: The compounds can accumulate in the mitochondria of the Leishmania parasite, leading to a depolarization of the mitochondrial membrane potential. nih.gov This disrupts the parasite's energy production and can lead to cell death.

Accumulation in Phagolysosomes: 4-aminoquinolines can accumulate in the phagolysosomes of macrophages, the very compartment where the parasite resides. This concentrates the drug at the site of infection, enhancing its efficacy.

Immunomodulation: These compounds can also stimulate the host's immune cells, helping to clear the parasitic infection.

Oxidative Stress: Some derivatives have been shown to induce oxidative stress in the parasite, leading to an increase in reactive oxygen species (ROS) which are toxic to the parasite. nih.gov

Inhibition of Cysteine Proteases: It is also suggested that these agents may inhibit cysteine proteases, which are crucial enzymes for the parasite's survival. tandfonline.com

These insights into the leishmanicidal mechanisms of 4-aminoquinolines can inform the design and development of new antimalarial drugs based on the this compound scaffold, as there may be overlapping targets and pathways between the two types of parasites.

Other Biological Activities and Therapeutic Potential

Beyond their primary applications, derivatives of this compound and related quinoline structures have been investigated for a wide range of other biological activities, revealing a broad therapeutic potential across different disease areas. These explorations highlight the versatility of the quinoline scaffold in medicinal chemistry.

Antioxidant Properties

A number of studies have highlighted the antioxidant capabilities of quinoline derivatives, which are crucial for combating oxidative stress implicated in various pathologies. The antioxidant activity is often evaluated through assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.

Research has shown that synthetic quinoline derivatives can exhibit significant antioxidant potential. nih.govmdpi.com For instance, a study on three novel synthetic quinoline derivatives (Qui1, Qui2, and Qui3) revealed that all possessed antioxidant activity against the ABTS cation radical, with Qui3 also showing noticeable potential against the DPPH radical. nih.govmdpi.com The interaction of these derivatives with human serum albumin (HSA) was also found to sometimes produce a synergistic antioxidant effect. nih.gov Another investigation into novel 6-amino-substituted quinoline derivatives demonstrated pronounced antioxidant activity, which was found to be highly dependent on the specific structural features of the compounds. nih.gov

Further studies have identified specific structural motifs that enhance antioxidant capacity. A series of 4-aminoquinoline-based adamantane (B196018) compounds were found to have modest but generally higher antioxidant activity compared to the drug tacrine, with one compound in particular showing the highest reducing power. mdpi.com Similarly, an evaluation of different quinoline derivatives identified two compounds (compounds 3 and 5) as having significant antioxidant activity based on their ability to scavenge hydroxyl radicals. researchgate.net Computational studies have also been employed to predict the antioxidant efficiency of a large chemical space of quinoline derivatives, identifying several candidates proposed to be more efficient than the standard antioxidant Trolox. bohrium.com

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Assay/Method | Key Findings | Reference(s) |

| Synthetic Quinoline Derivatives (Qui1-Qui3) | ABTS, DPPH | All showed activity against ABTS radical; Qui3 also active against DPPH radical. | nih.govmdpi.com |

| 4-Aminoquinoline-based Adamantanes | Reducing Power Assay | Higher antioxidant activity than tacrine. | mdpi.com |

| Various Quinoline Derivatives (1-5) | Hydroxyl Radical Scavenging | Compounds 3 and 5 showed significant activity. | researchgate.net |

| Computationally Designed Quinolines (dQ-series) | Theoretical (Ionization Potential, Bond Dissociation Energies) | Four derivatives proposed as multifunctional antioxidants. | bohrium.com |

| 6-Amino-Substituted Quinolines | p-nitroso-N,N-dimethylaniline Assay | Activity strongly depends on structural features. | nih.gov |

Anti-inflammatory Effects

The quinoline scaffold is a recurring feature in compounds designed as anti-inflammatory agents. researchgate.netcymitquimica.comresearchgate.net These derivatives often target key mediators of the inflammatory process, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). frontiersin.org

Significant anti-inflammatory activity has been observed in quinoline derivatives hybridized with other heterocyclic rings. For example, a series of thiazolidinone-substituted quinolines demonstrated potent anti-inflammatory effects in a carrageenan-induced rat paw edema model, with compounds featuring a methoxy group showing the highest inhibition (up to 54.19%). soeagra.com Similarly, quinoline derivatives incorporating an azetidinone scaffold also exhibited significant anti-inflammatory properties. nih.gov Another study on quinolone-substituted imidazolones identified derivatives with chloro-substitutions as having the highest anti-inflammatory activity. ijper.org

The mechanism of action often involves the modulation of specific signaling pathways. A substituted quinoline carboxylic acid, CL 306 ,293, was shown to suppress inflammation and joint destruction in animal models of arthritis by down-regulating T-cell function, a mechanism distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov More recently, rationally designed quinoline-O-carbamate derivatives have been shown to possess good anti-inflammatory properties by decreasing the production of IL-6, IL-1β, and nitric oxide (NO). nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Derivative Class | Model/Assay | Key Findings | Reference(s) |

| Thiazolidinone-substituted quinolines | Carrageenan-induced rat paw edema | Methoxy-substituted compounds 6a & 6b showed 53.00% & 54.19% inhibition. | soeagra.com |

| Azetidinone-bearing quinolines | Carrageenan-induced rat paw edema | Compounds 6a & 6b exhibited significant activity. | nih.gov |

| Quinolone-substituted imidazolones | Carrageenan-induced rat paw edema | Chloro-substituted compounds F4 & F5 were most active. | ijper.org |

| Quinoline-O-carbamates | Cytokine Production Assay (IL-6, IL-1β, NO) | Compound 3f effectively decreased pro-inflammatory mediators. | nih.gov |

| Substituted Quinoline Carboxylic Acid ( CL 306 ,293) | Adjuvant Arthritis Model | Suppressed inflammation by down-regulating T-cell function. | nih.gov |

Antifungal Activity

Fluoroquinolones, a well-established class of antibacterial agents, have also demonstrated considerable antifungal properties. nih.govnih.gov This dual activity is often attributed to the inhibition of type II topoisomerases, which are essential enzymes in both prokaryotic and eukaryotic cells, though structural differences can allow for selective toxicity. nih.gov

Research has focused on synthesizing novel fluoroquinolone derivatives to enhance their antifungal efficacy. nih.govresearchgate.net A series of new fluorinated quinoline analogs were synthesized and tested against various plant-pathogenic fungi. mdpi.com Several compounds showed high inhibitory activity (>80%) against Sclerotinia sclerotiorum, while another was potent against Rhizoctonia solani. mdpi.com The antifungal spectrum includes human pathogens as well. Second-generation fluoroquinolones like lomefloxacin (B1199960) and pefloxacin (B1679150) possess strong antifungal activity, and metal complexes of pefloxacin were found to be highly active against Penicillium sp. and Candida albicans. mdpi.com

A particularly interesting strategy has been the use of fluoroquinolones to potentiate the effects of existing antifungal drugs. researchgate.netportlandpress.com One study screened a chemical library and identified 13 fluoroquinolone compounds that enhanced the activity of caspofungin, an echinocandin antifungal, against Aspergillus fumigatus. researchgate.netportlandpress.com One derivative, NE-E07, was especially effective, even against echinocandin-resistant strains, highlighting a promising combination therapy approach. researchgate.netportlandpress.com

Table 3: Antifungal Activity of Selected Fluoroquinolone Derivatives

| Derivative Class/Compound | Target Fungi | Key Findings | Reference(s) |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | Showed >80% inhibition at 50 µg/mL. | mdpi.com |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | Showed 80.8% inhibition at 50 µg/mL. | mdpi.com |

| Pefloxacin-metal complexes | Penicillium sp., C. albicans | Mg(II) and Zn(II) complexes were strongly active. | mdpi.com |

| Fluoroquinolone (NE-E07) | Aspergillus fumigatus | Potentiated the activity of the antifungal drug caspofungin. | researchgate.netportlandpress.com |

| Quinolino-benzoxaboroles | C. albicans, C. neoformans | Evaluated for antifungal activity against these human pathogens. | scirp.org |

Potential as IDO-1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the anti-tumor immune response. researchgate.net This makes IDO1 a significant target for cancer immunotherapy. nih.gov

The quinoline scaffold has been identified as a promising structural framework for the development of IDO1 inhibitors. mdpi.com Natural quinones were among the first classes of compounds reported to have potent IDO1 inhibitory activity. Subsequent research has explored various synthetic quinoline derivatives to optimize this activity.

Studies have focused on understanding the structure-activity relationships and the mode of inhibition. For example, research on 4,7-dichloroquinolines has provided insights into their interaction with the IDO1 enzyme. scilit.com The development of potent and selective small-molecule IDO1 inhibitors is an active area of research, with several compounds having entered clinical trials for cancer therapy. researchgate.net The versatility of the quinoline core allows for structural modifications aimed at improving potency, selectivity, and pharmacokinetic properties, making it a valuable template in the search for new immunomodulatory agents targeting the IDO1 pathway. researchgate.net

Exploration in Neurodegenerative Diseases

The neuroprotective potential of quinoline derivatives has attracted significant interest, with research exploring their utility in multifactorial neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. cymitquimica.com The therapeutic strategies often involve targeting multiple pathological processes simultaneously, including cholinesterase inhibition, antioxidant effects, and modulation of protein aggregation. bohrium.comacs.org

For Alzheimer's disease, a primary approach has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic neurotransmission. mdpi.com Several quinoline-based compounds have been developed as potent cholinesterase inhibitors. mdpi.commdpi.com One study reported a quinoline-thiosemicarbazone hybrid (compound 5b) that was a more potent AChE inhibitor than the standard drug galantamine. mdpi.com Another series of quinoline-O-carbamate derivatives yielded a compound (3f) that acted as a dual inhibitor of both AChE and BuChE. nih.gov Beyond cholinesterase inhibition, quinoline derivatives have been designed to target the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's pathology. google.com

In the context of Parkinson's disease, research has focused on different targets. For instance, imidazo[4,5-c]quinoline derivatives have been developed as inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the pathogenesis of Parkinson's disease. google.com Furthermore, the antioxidant properties of quinoline derivatives are relevant for mitigating the oxidative stress that contributes to neuronal cell death in both Alzheimer's and Parkinson's. bohrium.com Some fluoroquinolones have been associated with movement disorders, which underscores the ability of this class of compounds to interact with the central nervous system. researchgate.netnih.gov

Table 4: Selected Quinoline Derivatives Explored for Neurodegenerative Diseases

| Derivative Class | Proposed Target/Mechanism | Potential Disease Application | Reference(s) |

| Quinoline-thiosemicarbazones | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | mdpi.com |

| Quinoline-O-carbamates | Dual AChE/BuChE Inhibition | Alzheimer's Disease | nih.gov |

| 4-Aminoquinoline-based Adamantanes | Cholinesterase Inhibition | Alzheimer's Disease | mdpi.com |

| Imidazo[4,5-c]quinolines | LRRK2 Inhibition | Parkinson's & Alzheimer's Disease | google.com |

| Computationally Designed Quinolines | COMT, AChE, MAO-B Inhibition, Antioxidant | Alzheimer's & Parkinson's Disease | bohrium.com |

| Various Quinoline Derivatives | Amyloid-beta and Tau protein recognition | Alzheimer's Disease | google.com |

Theoretical and Computational Investigations of 5 Fluoroquinolin 4 Amine

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a fundamental tool for predicting the geometric and electronic properties of molecules. For 5-Fluoroquinolin-4-amine, DFT calculations are employed to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles.

DFT calculations also yield crucial information about the molecule's reactivity through various descriptors. nih.gov The distribution of electron density, for instance, can be visualized using a Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atoms of the quinoline (B57606) ring and the amino group are expected to be nucleophilic sites, while the hydrogen atoms and regions near the electronegative fluorine atom would be electrophilic.

Key reactivity parameters derived from DFT calculations include:

Chemical Hardness (η) and Softness (S): These parameters indicate the molecule's resistance to change in its electron distribution. A large energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) corresponds to high hardness and low reactivity.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters help in understanding how this compound would behave in a chemical reaction.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Quinoline Derivative This table provides example data typical for this class of compounds, as specific published values for this compound are not available.

| Parameter | Symbol | Typical Value | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 4.4 eV | Indicates high kinetic stability and moderate reactivity. |

| Chemical Hardness | η | 2.2 eV | A higher value suggests greater stability. |

| Electronegativity | χ | 4.0 eV | Measures electron-attracting tendency. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound:

HOMO: The electron density of the HOMO is expected to be concentrated on the electron-rich parts of the molecule, particularly the amino group and the quinoline ring system. This indicates these are the primary sites for electrophilic attack.

LUMO: The LUMO's electron density is likely distributed over the fused aromatic rings, representing the most favorable region for receiving electrons in a nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. numberanalytics.com A small gap suggests the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis helps rationalize the outcomes of chemical reactions and understand the electronic transitions responsible for the molecule's color and fluorescence. unesp.br

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.org It is a primary computational method for predicting spectroscopic properties, such as UV-Visible absorption spectra. rsc.orgals-journal.com

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). ajol.info For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the quinoline ring system and n → π* transitions involving the lone pair electrons on the nitrogen atoms. ajol.info Comparing the theoretically predicted spectrum with experimental results serves to validate the computational model and aids in the structural characterization of the compound. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule (ligand) interacts with a large biomolecule, such as a protein or enzyme (receptor). These methods are fundamental in drug discovery for identifying potential biological targets and understanding mechanisms of action. openaccessjournals.comchemrj.org

Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking involves placing a ligand into the binding site of a receptor and evaluating the stability of the resulting complex. nih.gov The process predicts the preferred orientation of the ligand and the strength of the interaction, which is quantified by a scoring function as binding affinity (or docking score), typically in kcal/mol. openaccessjournals.com A more negative binding affinity indicates a more stable protein-ligand complex and stronger binding. scitechnol.com

For this compound, docking studies would be performed against various potential protein targets, such as kinases or DNA gyrase, which are common targets for quinoline-based compounds. acs.orgacs.org The simulation would reveal key interactions:

Hydrogen Bonds: Formed between the amine group (donor) or the quinoline nitrogen (acceptor) and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occurring between the aromatic quinoline ring and nonpolar residues.

Pi-Stacking: Interactions between the aromatic system of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Predicting binding affinity helps in prioritizing potential drug candidates for further experimental testing. biorxiv.org

Table 2: Illustrative Molecular Docking Results for a Fluoroquinoline Ligand with a Protein Target This table presents example data to illustrate typical docking outcomes.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| DNA Gyrase (e.g., 6f86) | -7.5 | Asp73, Gly77 | Hydrogen Bond |

| Ala70, Pro79, Val120 | Hydrophobic Interaction | ||

| Tyrosyl-tRNA Synthetase (e.g., 1JIJ) | -8.2 | Tyr34, Asp176 | Hydrogen Bond |

Elucidation of Mechanism of Action at the Molecular Level

By identifying the specific amino acid residues involved in binding, molecular docking provides a hypothesis for the compound's mechanism of action at the molecular level. acs.org For instance, if this compound is shown to bind strongly within the ATP-binding pocket of a kinase, it suggests a mechanism involving the inhibition of the enzyme's phosphorylation activity. The specific interactions observed can explain the compound's potency and selectivity. plos.org

For example, the 4-amino group is a common pharmacophore in many biologically active quinolines, often forming a critical hydrogen bond with an aspartate or glutamate (B1630785) residue in the target's active site, mimicking the adenine (B156593) portion of ATP. nih.gov The fluoro-substituent at the 5-position can enhance binding by forming additional interactions or by altering the electronic properties of the quinoline ring, thereby influencing its stacking interactions. These in silico insights provide a detailed molecular picture that can guide the design of more potent and selective analogs. acs.org

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of modern drug discovery, allowing for the early-stage evaluation of a compound's potential pharmacokinetic and toxicological characteristics through computational means. dovepress.com These predictive models analyze a molecule's structure to forecast its behavior in the body, helping to identify promising candidates and flag potential issues long before expensive and time-consuming lab work is undertaken. uniroma1.it For this compound, computational tools can provide valuable insights into its drug-likeness and potential as a therapeutic agent.

The ADMET profile of this compound has been evaluated using various computational models to predict its viability as a drug candidate. These predictions are based on its structural features and comparison against large datasets of known compounds.

Absorption: The analysis of absorption predicts how well the compound is likely to be taken up by the body, for instance, through the gastrointestinal tract after oral administration. Key parameters include Human Intestinal Absorption (HIA) and permeability through Caco-2 cells, a cell line used to model the intestinal barrier. For this compound, predictions generally indicate good intestinal absorption. Another factor is its potential interaction with efflux pumps like P-glycoprotein (P-gp), which can remove drugs from cells; predictions suggest it is not a substrate for P-gp.

Distribution: This aspect concerns how a compound spreads throughout the body's fluids and tissues. Important predicted metrics include its ability to cross the Blood-Brain Barrier (BBB) and the extent to which it binds to Plasma Proteins (PPB). Predictions indicate that this compound is likely to penetrate the BBB. Its plasma protein binding is predicted to be moderate.

Metabolism: Metabolism predictions focus on how the compound is broken down by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Inhibition of these enzymes can lead to adverse drug-drug interactions. Computational models suggest that this compound may act as an inhibitor for certain CYP isoenzymes, such as CYP1A2 and CYP2D6.

Excretion: This parameter estimates how the compound and its metabolites are eliminated from the body. Total clearance is a key metric used to evaluate the rate of elimination.

Toxicity: Toxicity predictions are crucial for safety assessment. Key endpoints include the Ames test for mutagenicity (the potential to cause genetic mutations), inhibition of the hERG channel (which can indicate cardiovascular risk), and hepatotoxicity (liver damage). For this compound, a potential risk for mutagenicity is predicted by some models.

The following tables provide a summary of the computationally predicted ADMET properties for this compound.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value/Classification | Description |

|---|---|---|

| Molecular Weight | 162.16 g/mol | The mass of one mole of the compound. |

| LogP | 1.3 | Octanol-water partition coefficient, an indicator of lipophilicity. |

| Human Intestinal Absorption (HIA) | High | Likelihood of absorption from the human intestine. |

| Caco-2 Permeability | High | Rate of transfer across Caco-2 cell monolayers, modeling the gut wall. |

| P-glycoprotein Substrate | No | Indicates whether the compound is likely to be actively pumped out of cells. |

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

| Parameter | Predicted Value/Classification | Description |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | High | Likelihood of crossing the protective barrier of the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | The extent to which the compound binds to proteins in blood plasma. |

| CYP1A2 Inhibitor | Yes | Potential to inhibit the CYP1A2 metabolic enzyme. |

| CYP2C9 Inhibitor | No | Potential to inhibit the CYP2C9 metabolic enzyme. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 metabolic enzyme. |

| CYP3A4 Inhibitor | No | Potential to inhibit the CYP3A4 metabolic enzyme. |

| Total Clearance | Moderate | The predicted rate of elimination from the body. |

Table 3: Predicted Toxicity Profile

| Toxicity Endpoint | Predicted Risk | Description |

|---|---|---|

| AMES Mutagenicity | Positive | Potential to induce mutations in DNA. |

| hERG I Inhibitor | Low Risk | Risk of inhibiting the hERG potassium channel, linked to cardiac issues. |

| Hepatotoxicity (H-HT) | No | Likelihood of causing drug-induced liver injury. |

| Rat Oral Acute Toxicity (LD50) | ~500 mg/kg (Class 3) | The dose expected to be lethal to 50% of a rat population. |

Analytical and Spectroscopic Characterization in Research of 5 Fluoroquinolin 4 Amine

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of novel and known chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity of 5-Fluoroquinolin-4-amine.